molecular formula C8H8FN3O B1404689 7-fluoro-6-methoxy-1H-indazol-3-amine CAS No. 1279842-87-3

7-fluoro-6-methoxy-1H-indazol-3-amine

Cat. No. B1404689
M. Wt: 181.17 g/mol
InChI Key: WREPEDRKEDZBOY-UHFFFAOYSA-N
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Description

7-fluoro-6-methoxy-1H-indazol-3-amine is a compound with the CAS Number: 1279842-87-3. It has a molecular weight of 181.17 . This compound is solid in its physical form .


Synthesis Analysis

The synthesis of 7-fluoro-6-methoxy-1H-indazol-3-amine and its derivatives has been a subject of research. For instance, compound 7n bearing a 6-(3-methoxyphenyl)-1H-indazol-3-amine scaffold was identified as a potent FGFR1 inhibitor .


Molecular Structure Analysis

The molecular structure of 7-fluoro-6-methoxy-1H-indazol-3-amine is represented by the linear formula C8H8FN3O . The InChI code for this compound is 1S/C8H8FN3O/c1-13-5-3-2-4-7 (6 (5)9)11-12-8 (4)10/h2-3H,1H3, (H3,10,11,12) .


Physical And Chemical Properties Analysis

7-fluoro-6-methoxy-1H-indazol-3-amine is a solid compound . It has a molecular weight of 181.17 . The linear formula for this compound is C8H8FN3O .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Routes and Scalability : The compound 7-fluoro-6-methoxy-1H-indazol-3-amine can be produced through various synthetic routes. One method involves a one-pot diazotation-fluorodediazoniation reaction, which is scalable and efficient for producing fluoronaphthyridines, a class of compounds to which 7-fluoro-6-methoxy-1H-indazol-3-amine belongs. This method offers high yield and purity without the isolation of unstable diazonium salts (Abele et al., 2014).

Biological Activities and Applications

  • Antimicrobial and Antitumor Activities : 7-fluoro-6-methoxy-1H-indazol-3-amine derivatives demonstrate significant antimicrobial activities. For instance, novel bis-triazole Schiff bases containing methoxy groups, similar in structure to 7-fluoro-6-methoxy-1H-indazol-3-amine, have shown effective antielastase, antiurease, and antimicrobial properties (Sokmen et al., 2013). Additionally, compounds containing the indazole structure, such as 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, which is structurally related to 7-fluoro-6-methoxy-1H-indazol-3-amine, have been shown to inhibit cancer cell proliferation, indicating potential antitumor activities (Hao et al., 2017).

Potential Applications in Imaging and Inhibitory Effects

  • Use in Imaging and as Factor Xa Inhibitors : Derivatives of 7-fluoro-6-methoxy-1H-indazol-3-amine, such as 7-fluoroindazoles, have been explored as potential inhibitors of factor Xa, an important target in anticoagulant therapy. These compounds show promising selectivity and potency due to the unique interaction of the 7-fluoro group with protein domains (Lee et al., 2008).

Safety And Hazards

The safety information for 7-fluoro-6-methoxy-1H-indazol-3-amine indicates that it has the GHS07 pictogram. The signal word for this compound is “Warning”. The hazard statements include H302, H312, and H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Future Directions

The future directions for the research on 7-fluoro-6-methoxy-1H-indazol-3-amine could involve the design and synthesis of more potent inhibitors based on the indazole scaffold . The optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors is also a potential area of future research .

Relevant Papers The relevant papers retrieved include “Design, synthesis and biological evaluation of novel FGFR inhibitors” which discusses the identification of compound 7n as a potent FGFR1 inhibitor , and “Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives” which discusses the inhibitory effect of compound 6o against the K562 cell line .

properties

IUPAC Name

7-fluoro-6-methoxy-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3O/c1-13-5-3-2-4-7(6(5)9)11-12-8(4)10/h2-3H,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREPEDRKEDZBOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=NN2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-fluoro-6-methoxy-1H-indazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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